O-Methyl-D-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

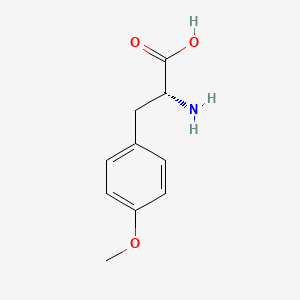

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYBMYRBIABFTA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315511 | |

| Record name | O-Methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39878-65-4 | |

| Record name | O-Methyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LA7968UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Methyl-D-tyrosine: A Technical Guide to its Role as a Tyrosine Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by the methylation of the hydroxyl group on the phenol ring. While the L-enantiomer, O-Methyl-L-tyrosine (also known as Metyrosine), has been more extensively studied, this compound serves as a valuable tool in neuroscience and pharmacological research. Its primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, mechanism of action, and relevant experimental protocols. Due to a greater research focus on its L-isomer, specific historical discovery details and quantitative inhibitory data for the D-enantiomer are not extensively documented in publicly available literature.

Introduction and Historical Context

The study of D-amino acids in mammals has evolved from being considered mere biological curiosities to a significant field of neuroscience research. While proteins are almost exclusively composed of L-amino acids, free D-amino acids are found in the mammalian central nervous system and are now recognized as important signaling molecules. The discovery and investigation of synthetic D-amino acid derivatives, such as this compound, have provided researchers with tools to probe and modulate specific enzymatic pathways.

This compound is primarily utilized as a competitive inhibitor of tyrosine hydroxylase (TH), the crucial enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This step is the rate-limiting factor in the production of the catecholamines: dopamine, norepinephrine, and epinephrine.[2] By inhibiting this enzyme, this compound can effectively reduce the levels of these key neurotransmitters, making it a valuable compound for studying the roles of catecholamines in various physiological and pathological processes, including Parkinson's disease.[1] While the precise date and researchers associated with the initial discovery and synthesis of this compound are not well-documented in readily available literature, its use is situated within the broader historical context of developing specific enzyme inhibitors to elucidate biochemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(4-methoxyphenyl)propanoic acid | |

| Synonyms | 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH | [1] |

| CAS Number | 39878-65-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Appearance | White to off-white powder | |

| Storage Conditions | 2-8°C |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of tyrosine hydroxylase. It mimics the structure of the natural substrate, L-tyrosine, and binds to the active site of the enzyme. This binding event prevents the hydroxylation of L-tyrosine to L-DOPA, thereby blocking the entire downstream synthesis of catecholamines.

The catecholamine biosynthesis pathway is a fundamental signaling pathway in the central and peripheral nervous systems. Its inhibition by this compound has significant implications for neuronal signaling.

Experimental Protocols

Synthesis of this compound

Workflow for the Synthesis of this compound:

Detailed Steps (Adapted from L-isomer synthesis):

-

Protection of the Amino and Carboxyl Groups of D-Tyrosine:

-

The amino group of D-tyrosine is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form Boc-D-tyrosine.

-

The carboxyl group is then protected, for instance, by esterification with methanol in the presence of an acid catalyst to yield Boc-D-tyrosine methyl ester.

-

-

O-Methylation of the Phenolic Hydroxyl Group:

-

The protected D-tyrosine derivative is then treated with a methylating agent, such as methyl iodide (CH₃I), in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF). This reaction selectively methylates the phenolic hydroxyl group.

-

-

Deprotection:

-

The methyl ester is saponified using a base like sodium hydroxide to revert it to a carboxylic acid.

-

The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).

-

-

Purification:

-

The final product, this compound, is then purified, typically by recrystallization from a suitable solvent system.

-

In Vitro Tyrosine Hydroxylase Inhibition Assay

The inhibitory effect of this compound on tyrosine hydroxylase can be quantified using an in vitro enzyme assay. A common method involves measuring the formation of L-DOPA from L-tyrosine.

Workflow for Tyrosine Hydroxylase Inhibition Assay:

Detailed Protocol Outline:

-

Enzyme Preparation: A crude or purified preparation of tyrosine hydroxylase is obtained, for example, from rat pheochromocytoma (PC12) cells or brain tissue homogenates.

-

Reaction Mixture: A reaction buffer is prepared containing the necessary cofactors for TH activity, including (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)-BH₄), and catalase. The substrate, L-tyrosine, is also included.

-

Inhibition: Varying concentrations of this compound (the inhibitor) are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the tyrosine hydroxylase preparation to the reaction mixtures. The samples are then incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid, which denatures the enzyme.

-

Quantification of L-DOPA: The amount of L-DOPA produced in each reaction is quantified. A common and sensitive method is high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The percentage of inhibition of TH activity is calculated for each concentration of this compound relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

Applications in Research

This compound serves as a valuable research tool in several areas:

-

Neuroscience Research: It is used to investigate the role of catecholamine neurotransmitter systems in various brain functions and disorders. By depleting dopamine, norepinephrine, and epinephrine, researchers can study the behavioral and physiological consequences. This is particularly relevant for studying conditions like Parkinson's disease, where dopamine deficiency is a key pathological feature.

-

Pharmaceutical Development: As a tyrosine hydroxylase inhibitor, it can serve as a lead compound or a tool for developing new drugs that target catecholamine synthesis.

-

Biochemical Studies: It is employed to study protein-protein interactions and enzyme kinetics related to the catecholamine biosynthesis pathway.

Conclusion

This compound is a useful, though less-studied, derivative of D-tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase. Its ability to decrease the synthesis of catecholamines makes it a valuable tool for researchers in neuroscience and drug development. While a detailed history of its discovery and specific quantitative data on its inhibitory potency are not widely documented, its synthesis and biological activity can be understood through the adaptation of methods used for its L-enantiomer. Further research is warranted to fully characterize the specific properties of this compound and to explore its potential applications.

References

O-Methyl-D-tyrosine vs O-Methyl-L-tyrosine basic differences

An In-depth Technical Guide to the Core Differences Between O-Methyl-D-tyrosine and O-Methyl-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Abstract

O-Methyl-tyrosine, a derivative of the amino acid tyrosine, exists as two non-superimposable mirror-image isomers, or enantiomers: this compound and O-Methyl-L-tyrosine. While possessing identical chemical formulas and basic physical properties, their stereochemical difference imparts profoundly distinct biological and pharmacological activities. This divergence is primarily due to the stereospecificity of biological systems, such as enzymes and amino acid transporters, which preferentially recognize the L-enantiomer. This guide provides a detailed comparison of their physicochemical properties, biological activities, and common experimental methodologies, highlighting the critical role of chirality in their scientific and clinical applications, particularly in the field of medical imaging.

Introduction to Chirality and O-Methyl-tyrosine

Chirality is a fundamental property of many organic molecules, including amino acids. With the exception of glycine, all proteinogenic amino acids are chiral and exist in two enantiomeric forms: L (levorotatory) and D (dextrorotatory).[1][2] In biological systems, there is a strong preference for L-amino acids, which are the exclusive building blocks of proteins during ribosomal translation. D-amino acids are less common in mammals but play roles in specific biological processes, such as neurotransmission (e.g., D-serine).

O-Methyl-tyrosine is a synthetic derivative of tyrosine where the phenolic hydroxyl group is methylated. This modification blocks the site of tyrosine phosphorylation and alters its electronic properties while retaining the basic amino acid structure. The key distinction between this compound and O-Methyl-L-tyrosine lies in the spatial arrangement of the substituents around the alpha-carbon, making them stereoisomers. This structural nuance is the primary determinant of their differential biological behavior.

Physicochemical Properties

As enantiomers, this compound and O-Methyl-L-tyrosine share identical intrinsic physical properties, with the notable exception of their interaction with plane-polarized light. The L-isomer rotates light to the left (levorotatory), while the D-isomer rotates it to the right (dextrorotatory) by an equal magnitude but opposite direction.

| Property | O-Methyl-L-tyrosine | This compound |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | 225-248 °C; 259-261 °C (dec.) | Data not widely published, expected to be identical to L-isomer |

| Optical Rotation | [α]D²⁰ = -8.5 ± 2º (c=2, 1N HCl); [α]D²⁵ = -7° (c=0.5, 1M HCl) | Expected to be equal and opposite to the L-isomer (e.g., +7° to +8.5°) |

| CAS Number | 6230-11-1 | 52580-82-6 |

Biological and Pharmacological Divergence

The primary differences between the two isomers emerge from their interactions with chiral biological machinery.

O-Methyl-L-tyrosine is recognized by the body's natural amino acid transport systems. This property is exploited in medical imaging, specifically Positron Emission Tomography (PET). When labeled with a positron-emitting isotope like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), it serves as a tracer to visualize areas of high amino acid metabolism, such as tumors. Studies have demonstrated its potential for imaging various tumors, including brain tumors, with low uptake in most normal organs, providing good contrast. Furthermore, it is metabolically stable, which is a desirable characteristic for an imaging tracer. In neuroscience research, O-Methyl-L-tyrosine is also used as a tool to study neurotransmitter synthesis, as it can inhibit the enzyme tyrosine hydroxylase, a key enzyme in the dopamine synthesis pathway.

This compound , by contrast, is generally not a substrate for the L-type amino acid transporters. Its uptake into cells and tissues is significantly lower than its L-counterpart. PET imaging studies comparing radiolabeled L- and D-isomers have shown that the L-isomer has higher tumor uptake and a longer retention time, making it the superior agent for oncological diagnostics. Consequently, the D-isomer is primarily used as a research chemical or as a negative control in experiments designed to probe the stereospecificity of biological processes.

| Feature | O-Methyl-L-tyrosine | This compound |

| Biological Role | Amino acid analog, recognized by L-type transporters | Poorly recognized by L-type transporters |

| Primary Application | PET imaging tracer for tumors ([¹¹C] or [¹⁸F] labeled) | Research chemical, negative control |

| Tumor Uptake | High | Low |

| Research Use | Inhibition of tyrosine hydroxylase, dopamine pathway studies | Studying stereospecificity of biological systems |

Experimental Protocols

General Synthesis Strategy

O-Methyl-tyrosine is not a naturally occurring amino acid and must be chemically synthesized. A common approach involves the methylation of the phenolic hydroxyl group of a protected tyrosine derivative, followed by the removal of the protecting groups.

Example Protocol Outline (for L-isomer):

-

Protection: The amino and carboxylic acid groups of L-tyrosine are protected (e.g., N-Benzyloxycarbonyl protection).

-

Methylation: The protected L-tyrosine is treated with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to selectively methylate the phenolic hydroxyl group, yielding N-Benzyloxycarbonyl-O-methyl-L-tyrosine.

-

Deprotection: The protecting group is removed. For a benzyloxycarbonyl group, this is typically achieved via catalytic hydrogenation (e.g., using Palladium on charcoal) to yield the final O-methyl-L-tyrosine product.

Chiral Separation of Enantiomers

If the synthesis results in a racemic mixture (equal amounts of D and L isomers), the enantiomers must be separated. This is most commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC) .

Methodology:

-

Principle: A racemic mixture is passed through an HPLC column containing a Chiral Stationary Phase (CSP). The CSP is a solid support to which a chiral molecule is bound.

-

Interaction: The D and L enantiomers interact differently with the chiral selector on the CSP, forming transient diastereomeric complexes with different binding energies.

-

Elution: The enantiomer that interacts less strongly with the CSP will travel through the column faster and elute first, while the more strongly interacting enantiomer will be retained longer and elute second.

-

Common CSPs: Macrocyclic glycopeptides like teicoplanin (found in Astec CHIROBIOTIC T columns) or vancomycin are highly effective for separating underivatized amino acid enantiomers.

-

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, optimized to achieve the best resolution between the two enantiomer peaks.

Mandatory Visualizations

Caption: Enantiomers O-Methyl-L-tyrosine and this compound are non-superimposable mirror images.

Caption: Differential uptake mechanism of L- and D-isomers in tumor cells for PET imaging.

Caption: Experimental workflow for the chiral resolution of O-Methyl-tyrosine enantiomers.

References

Methodological & Application

Application Note: Quantitative Analysis of O-Methyl-D-tyrosine using Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of O-Methyl-D-tyrosine in biological matrices, such as plasma. The method utilizes a chiral High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) for the enantioselective separation and detection of this compound. Sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this specific D-amino acid derivative.

Introduction

This compound is a methylated derivative of the D-enantiomer of tyrosine. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their physiological roles and as potential biomarkers.[1] The methylation of tyrosine can occur on the aromatic ring (O-methylation) or the amino group (N-methylation), leading to isomers with different biological activities. Accurate quantification of specific isomers like this compound is crucial for understanding its metabolic pathways, physiological functions, and potential as a therapeutic agent or biomarker.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids.[2] However, the separation of enantiomers (D- and L-isomers) requires a chiral stationary phase (CSP) or derivatization with a chiral reagent.[3][] Direct analysis on a CSP is often preferred as it simplifies the workflow by eliminating the need for derivatization.[5] Coupling chiral HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices. This application note describes a chiral LC-MS/MS method for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple protein precipitation protocol is employed for the extraction of this compound from human plasma.

-

Reagents:

-

Acetonitrile (HPLC grade), chilled to -20°C

-

Internal Standard (IS) working solution: O-Methyl-L-tyrosine or a stable isotope-labeled this compound (e.g., this compound-d3) in 50:50 acetonitrile/water.

-

-

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an HPLC vial for analysis.

-

HPLC and Mass Spectrometry Conditions

The enantioselective separation is achieved using a chiral stationary phase column. Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 50% B; 10-10.1 min: 50% to 5% B; 10.1-15 min: 5% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 196.1 | 150.1 | 100 | 25 | 15 |

| O-Methyl-L-tyrosine (IS) | 196.1 | 150.1 | 100 | 25 | 15 |

| This compound-d3 (IS) | 199.1 | 153.1 | 100 | 25 | 15 |

Note: The choice of internal standard and its corresponding MRM transition will depend on availability. O-Methyl-L-tyrosine can be used if baseline chiral separation is achieved. A stable isotope-labeled standard is preferred for co-eluting interferences.

Data Presentation

The method should be validated according to standard guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below. The values presented are hypothetical and serve as a guideline for expected performance based on similar assays for amino acid derivatives.

Table 4: Summary of Quantitative Performance (Hypothetical Data)

| Parameter | This compound |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Retention Time | ~ 8.5 min (retention times for D and L isomers will differ) |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Logical Relationship of Analytical Steps

Caption: Key stages of the analytical method.

Conclusion

The described chiral LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a chiral stationary phase allows for the direct separation of D- and L-enantiomers without the need for derivatization, simplifying the analytical workflow. The high selectivity of tandem mass spectrometry ensures accurate quantification in complex matrices. This method is a valuable tool for researchers investigating the role of D-amino acids and their derivatives in biological systems.

References

- 1. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of alpha-methyltyrosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Elucidation of O-Methyl-D-tyrosine via NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules such as O-Methyl-D-tyrosine, a derivative of the amino acid D-tyrosine. This document provides a comprehensive guide to utilizing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the structural confirmation and characterization of this compound. Detailed experimental protocols for sample preparation, data acquisition, and processing are presented. Quantitative NMR data, including predicted chemical shifts and expected coupling patterns, are summarized in structured tables to facilitate analysis. Furthermore, key experimental workflows are visualized using diagrams to provide a clear and concise overview of the entire process.

Introduction

This compound is a non-proteinogenic amino acid that finds applications in peptide synthesis and as a building block in drug discovery. Its structural integrity is crucial for its intended biological or chemical function. NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level information, confirming the molecular structure, identifying impurities, and characterizing its conformational properties in solution. This application note outlines the systematic approach for the structural elucidation of this compound using a suite of NMR experiments.

Predicted Quantitative NMR Data

Due to the limited availability of publicly accessible, experimentally derived NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be used as a guide for spectral assignment. Experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-α | 3.90 - 4.20 | dd | J(Hα, Hβa) ≈ 8-9, J(Hα, Hβb) ≈ 5-6 |

| H-βa | 3.05 - 3.20 | dd | J(Hβa, Hβb) ≈ 14-15, J(Hα, Hβa) ≈ 8-9 |

| H-βb | 2.90 - 3.05 | dd | J(Hβb, Hβa) ≈ 14-15, J(Hα, Hβb) ≈ 5-6 |

| H-2, H-6 | 7.10 - 7.25 | d | J ≈ 8-9 |

| H-3, H-5 | 6.80 - 6.95 | d | J ≈ 8-9 |

| O-CH₃ | 3.70 - 3.80 | s | - |

| NH₂ | Variable | br s | - |

| COOH | Variable | br s | - |

Note: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts for exchangeable protons (NH₂ and COOH) are highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ) ppm |

| C=O | 173 - 176 |

| C-α | 55 - 58 |

| C-β | 37 - 40 |

| C-1 | 128 - 131 |

| C-2, C-6 | 130 - 133 |

| C-3, C-5 | 114 - 117 |

| C-4 | 158 - 161 |

| O-CH₃ | 55 - 57 |

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated water (D₂O) with a phosphate buffer to maintain a constant pH is a common choice for amino acids. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used.

-

Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard : Add a small amount of an internal standard (e.g., DSS or TMSP for D₂O) for accurate chemical shift referencing.

NMR Data Acquisition

-

Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR :

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-5 seconds.

-

Solvent Suppression: Use appropriate solvent suppression techniques if acquiring in a protonated solvent or D₂O to suppress the residual HDO peak.

-

-

¹³C NMR :

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly attached ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations.

-

Standard pulse programs available in the spectrometer's software should be used. The number of increments in the indirect dimension and the number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation : Apply an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation.

-

Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift axis using the internal standard or the residual solvent signal.

-

Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios and pick the peak positions for all spectra.

Structural Elucidation Workflow

The structural elucidation of this compound is achieved by systematically analyzing the data from the various NMR experiments.

-

¹H NMR Analysis : The ¹H NMR spectrum will provide information on the number of different types of protons and their relative ratios. The characteristic aromatic signals (two doublets for a 1,4-disubstituted ring), the α-proton (a doublet of doublets), the diastereotopic β-protons (two doublets of doublets), and the methoxy singlet are key features.

-

¹³C NMR Analysis : The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule, which should correspond to the expected structure.

-

COSY Analysis : COSY correlations will confirm the connectivity between the α-proton and the β-protons, and between the ortho and meta protons on the aromatic ring.

-

HSQC Analysis : The HSQC spectrum will link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the C-α, C-β, aromatic C-H carbons, and the O-methyl carbon.

-

HMBC Analysis : HMBC correlations will reveal longer-range connectivities, which are crucial for confirming the overall structure. Key expected correlations include:

-

From the methoxy protons to the C-4 of the aromatic ring.

-

From the β-protons to the C-1 and C-2/C-6 of the aromatic ring, and to the carboxyl carbon.

-

From the α-proton to the carboxyl carbon and the C-1 of the aromatic ring.

-

Visualizations

The following diagrams illustrate the molecular structure and the logical workflows for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR structural elucidation.

Caption: Integration of different NMR data for structural confirmation.

Application Notes and Protocols for O-Methyl-D-tyrosine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a derivative of the amino acid D-tyrosine that serves as a valuable tool in cell culture experiments, primarily for neuroscience research and drug development. Its principal mechanism of action is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] By impeding this crucial step, this compound allows for the controlled modulation of catecholamine levels in cellular models, making it an excellent compound for studying the roles of these neurotransmitters in various physiological and pathological processes, such as Parkinson's disease.

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on dopaminergic neuronal models like the human neuroblastoma SH-SY5Y cell line.

Mechanism of Action

This compound acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the precursor for dopamine synthesis.[1] By inhibiting TH, this compound effectively reduces the production of dopamine and other downstream catecholamines. This inhibitory effect is the basis for its primary application in cell culture experiments aimed at understanding the consequences of reduced dopaminergic signaling.

Figure 1: Mechanism of Action of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability (Example Template)

| Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 24 | 100 | X |

| 10 | 24 | ||

| 50 | 24 | ||

| 100 | 24 | ||

| 250 | 24 | ||

| 500 | 24 | ||

| 0 (Vehicle Control) | 48 | 100 | X |

| 10 | 48 | ||

| 50 | 48 | ||

| 100 | 48 | ||

| 250 | 48 | ||

| 500 | 48 |

Table 2: Effect of this compound on Dopamine Levels in Differentiated SH-SY5Y Cells (Example Template)

| Concentration (µM) | Treatment Duration (hours) | Dopamine Concentration (ng/mg protein) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 24 | 0 | ||

| 10 | 24 | |||

| 50 | 24 | |||

| 100 | 24 | |||

| 250 | 24 | |||

| 500 | 24 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile deionized water

-

1 M NaOH or 1 M HCl (sterile)

-

Sonicator

-

Sterile 0.22 µm syringe filters

-

Sterile polypropylene tubes

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile tube.

-

To prepare a 20 mg/mL stock solution, add the appropriate volume of sterile deionized water.

-

This compound has low solubility at neutral pH. To dissolve, carefully add 1 M NaOH dropwise while vortexing until the powder dissolves. The pH will need to be adjusted to approximately 12. Alternatively, dissolve in a dilute sterile HCl solution.

-

Brief sonication can aid in dissolution.

-

Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Determination of this compound Cytotoxicity using MTT Assay

This protocol is essential for determining the non-toxic working concentration range of this compound for your specific cell line.

Figure 2: MTT Assay Workflow.

Materials:

-

SH-SY5Y cells (or other cell line of interest)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a broad range of concentrations initially (e.g., 1, 10, 50, 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Inhibition of Dopamine Synthesis in Differentiated SH-SY5Y Cells

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Differentiation medium (e.g., low-serum medium with 10 µM retinoic acid)

-

This compound stock solution

-

6-well or 12-well tissue culture plates

-

Reagents for cell lysis (e.g., RIPA buffer)

-

Reagents for protein quantification (e.g., BCA assay kit)

-

HPLC system with electrochemical detection for dopamine measurement

Procedure:

-

Cell Seeding and Differentiation:

-

Seed SH-SY5Y cells in the desired plate format.

-

Induce dopaminergic differentiation by treating the cells with 10 µM retinoic acid in a low-serum (1%) medium for 4-7 days. Replace the medium every 2-3 days.[2]

-

-

This compound Treatment:

-

Prepare fresh medium containing the desired non-toxic concentrations of this compound (determined from the MTT assay).

-

Remove the differentiation medium and replace it with the this compound-containing medium. Include a vehicle control.

-

Incubate the cells for the desired duration (e.g., 24 hours).

-

-

Sample Collection:

-

For intracellular dopamine: Wash the cells with cold PBS, then lyse the cells on ice with an appropriate lysis buffer. Collect the lysate and centrifuge to pellet cell debris.

-

For extracellular dopamine: Collect the cell culture supernatant.

-

-

Dopamine Quantification by HPLC:

-

Stabilize the dopamine in the samples by adding an antioxidant solution (e.g., a final concentration of 250 µM ascorbic acid and 0.05 mM EDTA).[3]

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to remove any precipitates.[3]

-

Analyze the supernatant using an HPLC system with a C18 reverse-phase column and an electrochemical detector.

-

Quantify dopamine levels by comparing the peak areas to a standard curve.

-

Normalize intracellular dopamine levels to the total protein concentration of the cell lysate.

-

Figure 3: Dopamine Synthesis Inhibition Workflow.

Downstream Signaling Pathway Analysis

Inhibition of dopamine synthesis by this compound will lead to reduced activation of dopamine receptors. The downstream consequences can be investigated by examining key signaling pathways. For instance, D2-like dopamine receptors are often coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity. They can also regulate the Akt/GSK3 signaling cascade.

Figure 4: Downstream Signaling of D2 Dopamine Receptor.

Researchers can use techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., phospho-Akt, phospho-GSK3) or use cAMP assays to measure changes in this second messenger following treatment with this compound.

Conclusion

This compound is a potent tool for the targeted inhibition of catecholamine synthesis in cell culture models. By following the provided protocols for stock solution preparation, cytotoxicity assessment, and functional assays, researchers can effectively utilize this compound to investigate the roles of dopamine and other catecholamines in cellular function and disease. Due to the limited availability of specific quantitative data in the literature, it is imperative that users perform careful dose-response experiments to determine the optimal conditions for their experimental system.

References

Application Notes and Protocols for Radiolabeling of O-Methyl-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled amino acids are crucial imaging agents in Positron Emission Tomography (PET) for oncology, neurology, and cardiology. O-Methyl-D-tyrosine, when labeled with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), serves as a valuable tracer for studying amino acid transport and metabolism. Unlike their L-isomers, D-amino acids are generally not incorporated into proteins, which can result in lower background signals and improved tumor-to-background contrast in imaging studies.[1][2] This document provides detailed protocols for the radiolabeling of this compound with both ¹¹C and ¹⁸F.

Radiolabeling Strategies

The two primary strategies for radiolabeling this compound are:

-

¹¹C-Methylation: Introduction of a radioactive methyl group ([¹¹C]CH₃) onto the phenolic oxygen of a suitable D-tyrosine precursor.

-

¹⁸F-Fluoroalkylation: Attachment of an ¹⁸F-labeled alkyl group, most commonly a fluoroethyl group ([¹⁸F]FCH₂CH₂-), to the phenolic oxygen of D-tyrosine.

Protocol 1: [¹¹C]this compound ([¹¹C]OMDT) Synthesis via ¹¹C-Methylation

This protocol is adapted from established methods for the ¹¹C-methylation of similar molecules, such as L-tyrosine and other compounds with reactive hydroxyl groups.[3][]

Experimental Protocol

-

Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):

-

[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction.

-

The [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a two-step "wet" method involving reduction with LiAlH₄ to form [¹¹C]methanol, followed by reaction with hydroiodic acid, or via a gas-phase method using H₂/Ni catalyst followed by reaction with I₂.

-

-

Radiolabeling Reaction:

-

Dissolve the precursor, N-protected D-tyrosine (e.g., N-Boc-D-tyrosine), in a suitable solvent such as DMF or DMSO.

-

Add a base (e.g., NaOH, K₂CO₃, or tetrabutylammonium hydroxide) to deprotonate the phenolic hydroxyl group.

-

Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (typically 80-120°C).

-

Allow the reaction to proceed for 5-10 minutes.

-

-

Deprotection:

-

After the labeling reaction, add an acid (e.g., HCl or TFA) to remove the N-protecting group.

-

Heat the mixture (typically 100-130°C) for 5-10 minutes.

-

-

Purification:

-

Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) on a semi-preparative C18 column.

-

The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or ethanol).

-

Collect the fraction corresponding to [¹¹C]this compound.

-

-

Formulation:

-

Remove the HPLC solvent under reduced pressure.

-

Reconstitute the final product in a sterile, pyrogen-free physiological saline solution, ready for injection.

-

Quantitative Data

| Parameter | Typical Value | Reference |

| Radiochemical Yield (decay-corrected) | 12-20% | [3] |

| Radiochemical Purity | >98% | |

| Synthesis Time | 45-50 minutes | |

| Molar Activity | >37 GBq/µmol |

Protocol 2: O-(2-[¹⁸F]fluoroethyl)-D-tyrosine (D-[¹⁸F]FET) Synthesis

This protocol details a two-step nucleophilic substitution method for the synthesis of D-[¹⁸F]FET, a widely used analog.

Experimental Protocol

-

Production of [¹⁸F]Fluoride:

-

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.

-

The [¹⁸F]F⁻ is trapped on an anion exchange cartridge (e.g., QMA).

-

-

Synthesis of [¹⁸F]Fluoroethyl Tosylate:

-

Elute the [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]F⁻/Kryptofix complex.

-

Add ethylene-1,2-ditosylate to the dried complex and heat at 80-100°C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.

-

Purify the intermediate [¹⁸F]fluoroethyl tosylate by passing it through a silica gel cartridge.

-

-

Radiolabeling Reaction:

-

Dissolve the N-protected D-tyrosine precursor (e.g., N-Trityl-D-tyrosine tert-butyl ester) in a suitable solvent like acetonitrile.

-

Add a base (e.g., tetrabutylammonium hydroxide) to the precursor solution.

-

Add the purified [¹⁸F]fluoroethyl tosylate to the reaction mixture and heat at 100-120°C for 10-15 minutes.

-

-

Deprotection:

-

Evaporate the solvent and add a strong acid (e.g., 1 M HCl) to the residue.

-

Heat the mixture at 120-130°C for 10-15 minutes to remove both the N-trityl and tert-butyl ester protecting groups.

-

-

Purification:

-

The final product can be purified either by semi-preparative HPLC, similar to the ¹¹C-protocol, or by solid-phase extraction (SPE) using a combination of cartridges (e.g., SCX and HR-X).

-

-

Formulation:

-

If HPLC is used, evaporate the solvent and reformulate in physiological saline.

-

If SPE is used, the final product is eluted from the last cartridge in a suitable buffer and sterile filtered.

-

Quantitative Data

| Parameter | Typical Value (HPLC) | Typical Value (SPE) | Reference |

| Radiochemical Yield (decay-corrected) | 35-55% | 30-55% | |

| Radiochemical Purity | >99% | >97% | |

| Synthesis Time | 75-85 minutes | 70-80 minutes | |

| Molar Activity | 340-464 GBq/µmol |

Diagrams

Caption: Workflow for the synthesis of [¹¹C]this compound.

Caption: Workflow for the synthesis of O-(2-[¹⁸F]fluoroethyl)-D-tyrosine.

Caption: Cellular uptake mechanism of radiolabeled this compound.

References

- 1. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of O-[(18)F]fluoromethyl-D-tyrosine as a radiotracer for tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from 11C-labelled malonic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: O-Methyl-D-tyrosine in Drug Discovery Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-D-tyrosine is a synthetic derivative of the amino acid D-tyrosine, characterized by a methyl group on the phenolic hydroxyl moiety. In the context of drug discovery, it primarily serves as a tool compound for studying pathways involving catecholamine biosynthesis. Its principal mechanism of action is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical precursor to dopamine and subsequently norepinephrine and epinephrine.[1][2] By blocking this initial step, this compound allows researchers to probe the physiological and pathological consequences of reduced catecholamine levels, making it a valuable molecule in neuroscience, particularly for research into conditions like Parkinson's disease.[2]

These application notes provide an overview of the utility of this compound in drug discovery screening, including its mechanism of action, protocols for its use in biochemical and cell-based assays, and relevant data for experimental design.

Mechanism of Action

This compound acts as an inhibitor of tyrosine hydroxylase.[1][2] The enzyme's natural substrate is L-tyrosine. While the precise nature of the inhibition (e.g., competitive, non-competitive) by the D-isomer is not extensively detailed in publicly available literature, related compounds such as N-methyl-L-tyrosine are known to act as competitive inhibitors. This suggests that this compound likely interacts with the active site of the enzyme, preventing the binding and subsequent hydroxylation of L-tyrosine. This inhibition leads to a downstream reduction in the synthesis of dopamine, norepinephrine, and epinephrine.

The catecholamine biosynthesis pathway is a critical target for drug discovery in various neurological and psychiatric disorders. This compound can be employed as a tool compound in screening campaigns to validate assay performance, serve as a positive control for TH inhibition, or be used in cellular models to study the effects of dopamine depletion.

Data Presentation: Physicochemical Properties and Inhibitory Activity

Table 1: Physicochemical Properties of O-Methyl-tyrosine Isomers

| Property | This compound | O-Methyl-L-tyrosine |

| Synonyms | 4-Methoxy-D-tyrosine, H-D-Tyr(Me)-OH | 4-Methoxy-L-phenylalanine, H-L-Tyr(Me)-OH |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol | 195.22 g/mol |

| CAS Number | 39878-65-4 | 6230-11-1 |

| Appearance | White to off-white powder | White to off-white powder |

| Purity | Typically ≥99% (HPLC) | Typically ≥98-99% (HPLC) |

| Storage | Store at 0-8°C | Store at 2-8°C |

Note: The data presented is compiled from various chemical supplier databases and should be confirmed with the specific product's certificate of analysis.

Signaling Pathway Diagram

The following diagram illustrates the catecholamine biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Biochemical Assay for Tyrosine Hydroxylase Inhibition

This protocol describes a method to determine the inhibitory potential of this compound on tyrosine hydroxylase activity by quantifying the production of L-DOPA using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the in vitro inhibition of tyrosine hydroxylase by this compound.

Materials:

-

Recombinant human tyrosine hydroxylase (or tissue homogenate known to express TH, e.g., from adrenal medulla or PC12 cells)

-

L-tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

This compound (test inhibitor)

-

Alpha-methyl-p-tyrosine (AMPT) (positive control inhibitor)

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.2

-

Stop Solution: e.g., 0.1 M Perchloric acid

-

HPLC system with a C18 column and electrochemical or fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-tyrosine in the assay buffer.

-

Prepare a stock solution of the cofactor BH₄.

-

Prepare stock solutions of this compound and the positive control (AMPT) in a suitable solvent (e.g., assay buffer or DMSO). Ensure final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

-

Prepare the enzyme dilution in cold assay buffer.

-

-

Assay Reaction:

-

Set up reactions in microcentrifuge tubes on ice. A typical reaction mixture (e.g., 100 µL final volume) may contain:

-

Assay Buffer

-

Catalase (to prevent cofactor oxidation)

-

Ferrous ammonium sulfate (as a source of Fe²⁺, a TH cofactor)

-

BH₄

-

Varying concentrations of this compound (or vehicle for control).

-

Enzyme solution.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, L-tyrosine.

-

Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold Stop Solution (e.g., 100 µL of 0.1 M perchloric acid).

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume onto the HPLC system.

-

Separate L-DOPA from L-tyrosine and other components on a C18 column using an appropriate mobile phase.

-

Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.

-

-

Data Analysis:

-

Calculate the percentage of TH activity for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell-Based Assay for Dopamine Synthesis Inhibition

This protocol uses a dopaminergic cell line, such as PC12 or SH-SY5Y, to assess the effect of this compound on cellular dopamine production.

Objective: To measure the inhibition of dopamine synthesis by this compound in a cellular context.

Materials:

-

PC12 or SH-SY5Y cells

-

Cell culture medium (e.g., DMEM with supplements)

-

This compound

-

Lysis Buffer (e.g., 0.1 M Perchloric acid with an internal standard like 3,4-dihydroxybenzylamine)

-

HPLC system as described above or an ELISA kit for dopamine quantification

Procedure:

-

Cell Culture and Plating:

-

Culture PC12 or SH-SY5Y cells under standard conditions.

-

Plate the cells in multi-well plates (e.g., 24-well or 12-well) at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare fresh dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for the inhibition of dopamine synthesis.

-

-

Cell Lysis and Sample Collection:

-

After incubation, place the plate on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold Lysis Buffer to each well to lyse the cells and stabilize the catecholamines.

-

Scrape the cells, collect the lysate into microcentrifuge tubes, and centrifuge at high speed to pellet cell debris.

-

-

Dopamine Quantification:

-

Collect the supernatant for analysis.

-

Quantify the dopamine concentration in the lysate using either HPLC with electrochemical detection or a commercially available dopamine ELISA kit.

-

-

Data Normalization and Analysis:

-

Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

Calculate the amount of dopamine per mg of protein for each condition.

-

Determine the percentage of inhibition of dopamine synthesis for each concentration of this compound relative to the vehicle control and calculate the IC50 value.

-

Conclusion

This compound is a useful pharmacological tool for the in vitro and in-cellulo study of catecholamine biosynthesis. As a known inhibitor of tyrosine hydroxylase, it can be effectively used in drug discovery screening as a control compound to validate assay performance and to investigate the biological effects of reduced dopamine levels. The protocols provided herein offer a foundation for researchers to incorporate this compound into their screening and research workflows. It is recommended that for any specific application, assay conditions be optimized to ensure robust and reproducible results.

References

Troubleshooting & Optimization

Overcoming solubility issues of O-Methyl-D-tyrosine in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with O-Methyl-D-tyrosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer at neutral pH?

A1: this compound, a derivative of the amino acid D-tyrosine, has inherently low solubility in aqueous solutions at or near neutral pH. This is due to the hydrophobic nature of its methylated phenyl ring. At its isoelectric point (the pH at which the molecule has no net electrical charge), solubility is at its minimum.

Q2: What is the most effective method to dissolve this compound?

A2: The most effective method for dissolving this compound is to increase the pH of the solution. A stock solution can be prepared in water by adjusting the pH to 12 with 1 M NaOH, which can be aided by ultrasonication.[1] This deprotonates the carboxylic acid and amino groups, increasing the molecule's polarity and solubility in water.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents for poorly soluble compounds. However, it is crucial to determine the tolerance of your experimental system (e.g., cell culture) to the final concentration of the organic solvent.

Q4: Will heating help to dissolve this compound?

A4: Gentle warming can aid in the dissolution of many compounds. However, excessive heat should be avoided as it may lead to degradation of the compound. It is recommended to try other methods, such as pH adjustment or sonication, before resorting to heat.

Q5: How should I store my this compound solutions?

A5: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into single-use vials.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound precipitates out of solution after dilution of a stock. | The solubility limit in the final buffer has been exceeded. | - Increase the final volume of the buffer to lower the concentration. - Add a small amount of co-solvent (e.g., DMSO) to the final solution, ensuring it is compatible with your experiment. - Adjust the pH of the final buffer to be more alkaline, if your experiment allows. |

| The solution is cloudy or hazy after attempting to dissolve the compound. | Incomplete dissolution or formation of fine precipitates. | - Use ultrasonication to aid dissolution. - Increase the pH of the solution by adding a small amount of 1 M NaOH. - Filter the solution through a 0.22 µm filter to remove any undissolved particles. |

| Inconsistent experimental results using the prepared solution. | Degradation of the compound or inaccurate concentration. | - Prepare fresh solutions before each experiment. - Confirm the concentration of your stock solution using a spectrophotometer or other analytical method. - Ensure proper storage of stock solutions at low temperatures and protection from light. |

Quantitative Solubility Data

| Solvent | Concentration | Conditions | Reference |

| Water | 20 mg/mL (102.45 mM) | Adjust pH to 12 with 1 M NaOH and use ultrasonication. | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Quantitative data not readily available, but solubility is expected to be low at neutral pH. | Inferred from general principles for tyrosine derivatives. |

| Tris Buffer, pH 8.0 | Low to Moderate | Solubility is expected to be slightly higher than at neutral pH, but likely still requires assistance for complete dissolution. | Inferred from general principles for tyrosine derivatives. |

| HEPES Buffer, pH 7.0 | Low | Similar to PBS, solubility is expected to be low at this pH. | Inferred from general principles for tyrosine derivatives. |

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL Stock Solution of this compound in Water

Materials:

-

This compound powder

-

High-purity water

-

1 M Sodium Hydroxide (NaOH)

-

Ultrasonicator

-

Sterile microcentrifuge tubes

-

Calibrated pH meter

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of high-purity water to achieve a concentration of 20 mg/mL.

-

While stirring, slowly add 1 M NaOH dropwise until the pH of the solution reaches 12.

-

Place the solution in an ultrasonic bath and sonicate until the powder is completely dissolved. The solution should be clear.

-

(Optional) For sterile applications, filter the solution through a 0.22 µm sterile filter.

-

Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for Preparing this compound in Aqueous Buffers (e.g., PBS)

Materials:

-

This compound powder

-

Desired aqueous buffer (e.g., PBS, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Vortex mixer

Procedure:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved by vortexing.

-

Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration.

-

Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

-

Important: The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays. A vehicle control (buffer with the same final concentration of DMSO) should be included in your experiments.

Visualizations

Dopamine Synthesis Pathway and Inhibition by this compound

Caption: Inhibition of dopamine synthesis by this compound.

Experimental Workflow for Solubilizing this compound

Caption: Decision workflow for dissolving this compound.

References

Preventing side reactions during O-Methyl-D-tyrosine peptide coupling

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of O-Methyl-D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Is the O-methyl group on the tyrosine side chain stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The methyl ether of tyrosine (an anisole-type ether) is generally stable to the conditions of Fmoc SPPS, including repeated exposure to piperidine for Fmoc deprotection and final cleavage with trifluoroacetic acid (TFA).[1][2] However, prolonged exposure to strong acids like TFA can lead to partial demethylation. To minimize this, it is recommended to keep the final cleavage and deprotection time to a minimum and to use scavengers in the cleavage cocktail.[1]

Q2: Do I need to protect the O-methyl group of this compound during peptide synthesis?

A2: No, the O-methyl group itself serves as a permanent protecting group for the phenolic hydroxyl function of tyrosine. This prevents side reactions such as O-acylation that can occur with unprotected tyrosine residues during coupling steps.[3][4]

Q3: What are the most common side reactions to expect when coupling this compound?

A3: The most common side reactions are similar to those for other amino acids:

-

Racemization: Loss of stereochemical integrity at the alpha-carbon is a primary concern, especially with D-amino acids. This can be influenced by the choice of coupling reagent, base, and reaction temperature.

-

Low Coupling Yield: Due to the potential steric hindrance from the O-methyl group and the peptide backbone, incomplete coupling can occur. This is more likely when coupling to a sterically hindered N-terminal amino acid.

-

Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if proline is one of the first two residues.

Q4: Which coupling reagents are recommended for this compound?

A4: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended to achieve high coupling efficiency and minimize racemization. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are excellent choices. Phosphonium salt reagents like PyAOP and PyBOP are also highly effective. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimides (e.g., DIC) can also suppress racemization.

Q5: How does the choice of base affect the coupling of this compound?

A5: The choice and amount of base are critical for minimizing racemization. Sterically hindered, non-nucleophilic bases are preferred. N,N-diisopropylethylamine (DIEA) is commonly used, but for particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the risk of epimerization. It is crucial to use the minimum necessary amount of base.

Troubleshooting Guides

Problem 1: Low Coupling Yield or Incomplete Reaction

Symptom: Positive Kaiser test after coupling or presence of deletion sequences in the final peptide analysis by LC-MS.

| Potential Cause | Recommended Solution |

| Steric Hindrance | Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. Increase the coupling time and/or perform a double coupling. A slight increase in temperature can also be beneficial, but should be monitored for potential racemization. |

| Peptide Aggregation | Change the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). Sonication during coupling can also help break up aggregates. |

| Poor Resin Swelling | Ensure the resin is adequately swollen in the reaction solvent before the first deprotection step. Consider using a resin with a polyethylene glycol (PEG) core, such as ChemMatrix® or TentaGel®, which swell well in a variety of solvents. |

| Reagent Degradation | Use fresh, high-quality coupling reagents and anhydrous solvents. Prepare reagent solutions immediately before use. |

Problem 2: High Levels of Diastereomeric Impurity (Racemization)

Symptom: A doublet or broadened peak for the target peptide in the HPLC chromatogram, with mass spectrometry confirming a species of the same mass.

| Potential Cause | Recommended Solution |

| Over-activation of the Amino Acid | Minimize the pre-activation time before adding the coupling mixture to the resin. With uronium/aminium reagents, in-situ activation is generally preferred. |

| Inappropriate Coupling Reagent | Use coupling reagents known to suppress racemization. For example, COMU has been shown to be very effective. The combination of DIC with an additive like OxymaPure is also a good choice. |

| Excess or Strong Base | Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA. Use the minimum amount of base required for the reaction. |

| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) if possible. Avoid elevated temperatures unless necessary to overcome severe steric hindrance, and if so, carefully monitor for racemization. |

Data Presentation

The following table summarizes the relative performance of common coupling reagents, particularly in the context of sterically hindered or racemization-prone couplings. The efficiency and racemization levels are general indicators and can vary depending on the specific peptide sequence and reaction conditions.

| Coupling Reagent | Additive | Relative Coupling Efficiency | Relative Racemization Risk | Key Considerations |

| HATU | None | Very High | Low | Highly efficient, especially for hindered couplings. |

| HCTU | None | Very High | Low | Similar to HATU, often with better solubility. |

| COMU | None | Very High | Very Low | Excellent performance with reduced risk of side reactions and requires only one equivalent of base. |

| PyBOP | None | High | Low to Medium | A reliable phosphonium salt reagent. |

| PyAOP | None | Very High | Low | Particularly effective for N-methylated and other sterically demanding amino acids. |

| DIC | HOBt | Medium to High | Medium | A classic and cost-effective combination. |

| DIC | OxymaPure | High | Low | OxymaPure is generally more effective at suppressing racemization than HOBt. |

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-O-Methyl-D-tyrosine using HATU

-

Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling Mixture Preparation (in a separate vessel):

-

Dissolve Fmoc-O-Methyl-D-tyrosine-OH (3 equivalents relative to resin loading) in DMF.

-

Add HATU (2.9 equivalents) and allow to dissolve.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents).

-

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling.

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

-

Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from Protocol 1.

-

Coupling Mixture Preparation (in a separate vessel):

-

Dissolve Fmoc-O-Methyl-D-tyrosine-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add N,N-diisopropylcarbodiimide (DIC) (3 equivalents).

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for 2-4 hours.

-

Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for the incorporation of this compound.

Caption: Decision-making workflow for troubleshooting racemization during this compound coupling.

References

Technical Support Center: Analysis of O-Methyl-D-tyrosine by Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of O-Methyl-D-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

What are the most common sources of variability in the quantification of this compound?